PDE9-IN-2
Description
Overview of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling in Biological Systems
Cyclic guanosine monophosphate (cGMP) is a crucial second messenger molecule derived from guanosine triphosphate (GTP) that modulates various downstream effects within biological systems, including vasodilation, retinal phototransduction, calcium homeostasis, and neurotransmission. thermofisher.comwikipedia.orgnih.gov
The synthesis of cGMP occurs primarily through two major enzymatic pathways, catalyzed by guanylyl cyclases (GCs). nih.govnih.govnih.govguidetopharmacology.orgmetabolomicsworkbench.orgwikipedia.org
Soluble Guanylyl Cyclases (sGCs): These are cytosolic enzymes that act as receptors for nitric oxide (NO). nih.govnih.govnih.govguidetopharmacology.orgmetabolomicsworkbench.orgwikipedia.org Upon binding of NO, sGCs catalyze the conversion of GTP to cGMP, initiating a signaling cascade. nih.govnih.govguidetopharmacology.orgmetabolomicsworkbench.org
Particulate Guanylyl Cyclases (pGCs): Also known as receptor guanylyl cyclases (rGCs), these are transmembrane receptors that are activated by natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). nih.govnih.govguidetopharmacology.orgwikipedia.org Activation of pGCs leads to the production of cGMP. nih.govnih.govguidetopharmacology.orgwikipedia.org
Once synthesized, cGMP mediates its effects by modulating the activity of various downstream effector proteins. thermofisher.comguidetoimmunopharmacology.org The primary and most significant downstream target of cGMP is cGMP-dependent protein kinase (PKG), also known as protein kinase G. thermofisher.comnih.govnih.govguidetopharmacology.orgmetabolomicsworkbench.orgwikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.orgnih.govuni.lu
PKG, a serine/threonine kinase, exists in isoforms such as PKG-I (including PKG-Iα and PKG-Iβ) and PKG-II, which are expressed in different cell types and tissues. nih.gov Activation of PKG by cGMP leads to the phosphorylation of various target proteins, influencing a wide range of cellular functions. nih.govguidetopharmacology.orgguidetopharmacology.orgnih.govuni.lu For instance, PKG activation promotes calcium-gated potassium channel openings, leading to smooth muscle relaxation and hyperpolarization, and activates the sarcoplasmic and endoplasmic calcium ATPase pump, decreasing intracellular calcium levels. thermofisher.comnih.gov PKG also inhibits Rho-kinase, contributing to vascular smooth muscle relaxation. thermofisher.com In the heart, PKG1 phosphorylation of proteins can lead to improved cardiac relaxation, decreased hypertrophy, and inhibition of fibrosis. nih.gov
Beyond PKG, cGMP also modulates cyclic nucleotide-gated (CNG) ion channels and can interact with phosphodiesterase (PDE) enzymes themselves, which are involved in the degradation of cGMP. thermofisher.comnih.govwikipedia.orgguidetoimmunopharmacology.org This complex interplay allows for precise regulation of cGMP signaling within specific intracellular nanodomains. guidetopharmacology.org
Synthesis Pathways of cGMP
The Phosphodiesterase Superfamily and Regulation of Cyclic Nucleotides
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in regulating intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cGMP by catalyzing their hydrolysis to their inactive 5'-monophosphate forms. guidetopharmacology.orgnih.govidrblab.netciteab.comcenmed.comfishersci.caiiab.me This degradation is essential for controlling the localization, duration, and amplitude of cyclic nucleotide signaling within subcellular domains. guidetopharmacology.orgidrblab.netciteab.comfishersci.ca
In mammals, the PDE superfamily is classified into 11 distinct families, designated PDE1 through PDE11. guidetopharmacology.orgnih.govidrblab.netciteab.comcenmed.comfishersci.caiiab.me This classification is based on several criteria, including their amino acid sequences, substrate specificities, regulatory properties, pharmacological profiles, and tissue distribution. guidetopharmacology.orgnih.govidrblab.netciteab.comcenmed.comfishersci.ca Within these families, numerous isoforms and splice variants exist, contributing to the diversity and specific roles of PDEs in different cell types. guidetopharmacology.orgidrblab.netfishersci.ca
The substrate specificity of PDE families varies:
cAMP-specific PDEs: PDE4, PDE7, and PDE8 primarily hydrolyze cAMP. nih.govidrblab.netcenmed.com
cGMP-specific PDEs: PDE5, PDE6, and PDE9 are specific for cGMP hydrolysis. nih.govidrblab.netcenmed.com
Dual-specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP. guidetopharmacology.orgidrblab.netcenmed.comfishersci.ca PDE3 is notably referred to as cGMP-inhibited phosphodiesterase because cGMP can inhibit its cAMP hydrolysis. guidetopharmacology.orgidrblab.netfishersci.ca
The following table summarizes the substrate specificities of the mammalian PDE families:
| PDE Family | Primary Substrate Specificity |
| PDE1 | Both cAMP and cGMP |
| PDE2 | Both cAMP and cGMP |
| PDE3 | Both cAMP and cGMP (cGMP-inhibited cAMP hydrolysis) |
| PDE4 | cAMP |
| PDE5 | cGMP |
| PDE6 | cGMP |
| PDE7 | cAMP |
| PDE8 | cAMP |
| PDE9 | cGMP |
| PDE10 | Both cAMP and cGMP |
| PDE11 | Both cAMP and cGMP |
Among the cGMP-specific phosphodiesterases, PDE9 stands out due to its exceptionally high specificity and affinity for cGMP. idrblab.netiiab.me Research indicates that PDE9 has the highest affinity for cGMP among all PDEs, with K_m values typically ranging from 0.07 to 0.17 µM, while its affinity for cAMP is significantly lower (e.g., 250 µM). This high specificity is attributed to the unique architecture of its nucleotide recognition pocket, particularly involving an invariant glutamine residue (Gln-453) that forms specific hydrogen bonds with the guanine (B1146940) base of cGMP, ensuring selective recognition.
Diversity and Isoforms of Phosphodiesterases
Physiological Distribution and Functional Roles of PDE9 Expression
PDE9 is widely expressed throughout mammalian tissues, with notable concentrations in specific organs and cell types, underscoring its diverse physiological roles. thermofisher.comnih.gov
Neural Tissues: PDE9 is abundantly expressed in the brain, with high concentrations found in cognition-relevant regions such as the cerebellum, neocortex, striatum, and hippocampus. thermofisher.com In brain, PDE9 isoforms are largely localized to the membrane and nucleus, with minimal expression in the cytosol. This expression pattern suggests a critical role in neuronal functions, synaptic plasticity, and cognitive processes. iiab.me Inhibition of PDE9 has been shown to enhance learning and memory in animal models by prolonging cGMP-mediated signal transduction following glutamate (B1630785) binding to NMDA receptors. iiab.me
Cardiovascular System: PDE9 is expressed in the heart and vasculature. Its expression and activity are significantly increased in myocardial tissue from patients with heart failure (HF) and in preclinical models of myocardial hypertrophy. wikipedia.orgnih.gov PDE9 has been identified as a predominant cGMP-phosphodiesterase that specifically regulates cGMP generated by the natriuretic peptide receptor (NPR) pathway in the heart, without affecting the nitric oxide (NO)/cGMP pathway. nih.gov By degrading cGMP, PDE9 limits the beneficial effects of the natriuretic peptide signaling pathway, which include improved cardiac relaxation, decreased hypertrophy, and inhibition of fibrosis. nih.gov
Renal System: PDE9 is also prominently expressed in the kidney, suggesting its influence on kidney function, including natriuretic and diuretic effects.
Other Tissues: PDE9 is present in other tissues such as oocytes, where it acts as a cGMP-specific hydrolyzing enzyme, and in the bladder, where some isoforms can be cytosolic. It has also been implicated in regulating metabolism, with studies suggesting a role in obesity and cardiometabolic syndrome. uni.lu
The distinct tissue distribution and high cGMP specificity of PDE9 highlight its importance in regulating specific cGMP pools involved in various physiological processes, making it a target of interest for therapeutic interventions.
Properties
Molecular Formula |
C17H23FN6O2 |
|---|---|
Molecular Weight |
362.4094 |
IUPAC Name |
1-Cyclopentyl-6-(((R)-1-((S)-3-fluoropyrrolidin-1-yl)-1-oxopropan-2-yl)amino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1 |
InChI Key |
HOQGZKUBNCAZBE-MNOVXSKESA-N |
SMILES |
O=C1C2=C(N(C3CCCC3)N=C2)N=C(N[C@H](C)C(N4C[C@@H](F)CC4)=O)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PDE9-IN-2 |
Origin of Product |
United States |
Mechanistic Elucidation of Pde9 in 2 Action
Target Engagement and Enzyme Inhibition Kinetics
The interaction of PDE9-IN-2 with its target, PDE9, is characterized by specific binding and subsequent modulation of the enzyme's catalytic activity.
In Vitro Enzymatic Assays for PDE9 Inhibition
The inhibitory activity of compounds like this compound against PDE9 is typically assessed using a variety of in vitro enzymatic assays. These assays quantify the ability of the compound to prevent the hydrolysis of cGMP by the PDE9 enzyme. Common methodologies include radiometric assays, which measure the conversion of a radiolabeled cGMP substrate to its 5'-monophosphate product, and fluorescence-based assays, which utilize fluorescently labeled substrates or reporter systems. Additionally, cGMP reporter cell lines, engineered to express PDE9 along with a cGMP sensor (e.g., an olfactory cyclic nucleotide-gated cation channel coupled to aequorin luminescence), allow for real-time monitoring of intracellular cGMP levels and the assessment of inhibitor efficacy within a cellular context. nih.gov
Determination of Inhibitory Concentration (IC50) Values
The potency of a PDE9 inhibitor, such as this compound, is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While a specific IC50 for this compound is not explicitly detailed in readily available public scientific literature, other potent PDE9 inhibitors demonstrate nanomolar IC50 values, indicating high affinity for the PDE9 enzyme. For instance, PF-04447943, a well-studied PDE9A inhibitor, exhibits an IC50 of 12 nM for human recombinant PDE9A. caymanchem.com This high potency is a hallmark of effective PDE9 inhibitors.
Table 1: Representative IC50 Values for Human PDE9A Inhibitors
| Compound Name | PDE9A IC50 (nM) | Reference |
| PF-04447943 | 12 | caymanchem.com |
| BAY 73-6691 | 55 | wikipedia.orgnih.gov |
| (S)-C33 | 11 | acs.org |
Selectivity Profiling Against Other Phosphodiesterase Isoforms
A critical aspect of this compound's mechanistic profile is its selectivity for PDE9 over other phosphodiesterase isoforms. Phosphodiesterases comprise 11 families (PDE1-PDE11), each with distinct substrate specificities for cAMP and/or cGMP. PDE9, along with PDE5 and PDE6, is cGMP-selective. caymanchem.comiiab.meuniprot.org High selectivity is crucial to minimize off-target effects and ensure that the compound's therapeutic actions are primarily mediated through PDE9 inhibition. Studies on other selective PDE9 inhibitors, such as PF-04447943, demonstrate significant selectivity, often exceeding 78-fold, and in some cases, over 150-fold, against other PDE family members. caymanchem.comacs.orgresearchgate.net This high degree of selectivity underscores a focused mechanism of action.
Table 2: Representative Selectivity Profile of a PDE9A Inhibitor (PF-04447943) Against Other PDE Isoforms
| PDE Isoform | IC50 / Ki (nM) for PF-04447943 | Selectivity Fold (vs. PDE9A) | Reference |
| PDE9A | 12 (IC50) / 2.8 (Ki) | 1 | caymanchem.com |
| PDE1 | >940 (IC50) / 8600 (Ki) | >78 / >3000 | caymanchem.com |
| PDE2A3 | >940 (IC50) / 99000 (Ki) | >78 / >35000 | caymanchem.com |
| PDE3A | >940 (IC50) / 50000 (Ki) | >78 / >17000 | caymanchem.com |
| PDE4A | >940 (IC50) / 29000 (Ki) | >78 / >10000 | caymanchem.com |
| PDE5A | >940 (IC50) / 14900 (Ki) | >78 / >5000 | caymanchem.com |
| PDE6C | >940 (IC50) / 5300 (Ki) | >78 / >1800 | caymanchem.com |
| PDE7A2 | >940 (IC50) / 75000 (Ki) | >78 / >26000 | caymanchem.com |
| PDE8A | >940 (IC50) / 50000 (Ki) | >78 / >17000 | caymanchem.com |
| PDE10 | >940 (IC50) / 51200 (Ki) | >78 / >18000 | caymanchem.com |
| PDE11 | >940 (IC50) / 80000 (Ki) | >78 / >28000 | caymanchem.com |
Impact on Intracellular cGMP Homeostasis
The primary consequence of PDE9 inhibition by compounds like this compound is the modulation of intracellular cGMP levels, a crucial second messenger involved in diverse physiological processes.
Regulation of cGMP Levels in Cellular Systems
PDE9 is a cGMP-specific phosphodiesterase, meaning its primary function is to hydrolyze cGMP to its inactive form, 5'-GMP. caymanchem.comuniprot.orgmdpi.comgenecards.orglovd.nl By inhibiting PDE9, this compound prevents this degradation, leading to an accumulation of intracellular cGMP. nih.govgenecards.orgnih.govwikipedia.org This increase in cGMP levels can activate downstream cGMP-dependent signaling pathways, most notably the cGMP-dependent protein kinase G (PKG). The elevation of cGMP through PDE9 inhibition has been observed in various cellular systems, including cardiac myocytes and neurons, where it plays a role in modulating cellular function. genecards.orgncpsb.org.cnwikipedia.orgresearchgate.net
cGMP Pool Specificity (e.g., Natriuretic Peptide-mediated vs. Nitric Oxide-mediated cGMP)
A notable characteristic of PDE9's action, and consequently its inhibition by compounds like this compound, is its specificity for distinct intracellular cGMP pools. cGMP is generated by two main enzymatic systems: particulate guanylyl cyclases (pGCs), activated by natriuretic peptides (NPs), and soluble guanylyl cyclases (sGCs), activated by nitric oxide (NO). lovd.nlnih.govwikipedia.org
In the heart, PDE9 has been identified as the predominant cGMP-phosphodiesterase that specifically regulates cGMP generated by the natriuretic peptide receptor (NPR) pathway. nih.govwikipedia.orgncpsb.org.cnwikipedia.org This suggests that this compound, by inhibiting PDE9, primarily augments the cGMP pool derived from NP signaling in cardiac tissues. This is distinct from PDE5, which is traditionally associated with regulating NO-mediated cGMP. uniprot.orgnih.gov
However, this cGMP pool specificity can vary depending on the tissue. For instance, in vascular smooth muscle cells, PDE9A inhibition has been reported to augment cGMP coupled to NO stimulation, rather than natriuretic peptide stimulation, which is a contrasting observation to cardiac tissue. researchgate.net In the brain, PDE9A regulates a cGMP pool that is independent of neuronal nitric oxide synthase (nNOS) and general nitric oxide signaling, indicating a novel mechanism for cGMP regulation distinct from other PDEs. wikipedia.orgfrontiersin.org This compartmentalization of cGMP signaling highlights the precise and localized effects of PDE9 inhibition.
Modulation of Downstream cGMP-Dependent Signaling Pathways
The primary mechanism of action of this compound involves the elevation of cGMP levels within cells by preventing its hydrolysis by PDE9. This increase in cGMP subsequently activates key downstream effectors, particularly protein kinase G (PKG). ahajournals.orgcardurion.comfrontiersin.org
Activation of Protein Kinase G (PKG) Activity
cGMP directly activates cGMP-dependent protein kinase (PKG), also known as protein kinase G (PKG). ahajournals.orgcardurion.comjacc.org PKG, once activated, phosphorylates a variety of target proteins, leading to a cascade of cellular responses. In the context of cardiovascular health, for instance, PKG activation by increased cGMP levels has been shown to oppose pathological cardiac hypertrophy, remodeling, and dysfunction. ahajournals.org Studies with PDE9 inhibitors like CRD-733 have demonstrated increased phosphorylation of Ser273 of cardiac myosin binding protein-C, which is a known cGMP-dependent protein kinase I phosphorylation site, alongside elevated plasma cGMP levels. ahajournals.org This indicates a direct link between PDE9 inhibition, cGMP elevation, and subsequent PKG activation.
Interactions with Other Cyclic Nucleotide Signaling Modulators
The regulation of cyclic nucleotide signaling is a complex interplay involving various phosphodiesterase (PDE) isoforms and guanylate cyclases. This compound's action is primarily focused on cGMP by inhibiting PDE9. However, it's important to understand its interactions within the broader cyclic nucleotide signaling network.
There are two main cGMP-generating enzymes in cardiovascular tissues: membrane-bound natriuretic peptide receptor (NPR) guanylate cyclase, activated by natriuretic peptides (NPs), and cytoplasmic soluble guanylate cyclase (sGC), activated by nitric oxide (NO). ahajournals.orgjacc.org PDE9 primarily degrades cGMP generated by the NP-particulate guanylate cyclase (pGC) pathway. frontiersin.orgjacc.orgnih.gov This contrasts with PDE5, which predominantly hydrolyzes cGMP derived from the NO-sGC pathway. frontiersin.orgjacc.org This compartmentalization suggests that PDE9 inhibition can be effective even when NO generation is disrupted, a scenario where PDE5 inhibitors might be less effective. ahajournals.org
Other PDE families also exist in the myocardium, with some hydrolyzing both cAMP and cGMP (PDE1, PDE2, PDE3), while others are selective for cAMP (PDE4, PDE8). frontiersin.orgportlandpress.comahajournals.org PDE2 is particularly notable for its role in cGMP/cAMP cross-talk, as its activity is stimulated by cGMP, leading to a reduction in cAMP levels. frontiersin.orgahajournals.orgnih.gov Conversely, cGMP can inhibit PDE3, thereby increasing cAMP-mediated responses. portlandpress.comahajournals.orgnih.gov While PDE9 is primarily cGMP-selective, its specific impact on these cross-talk mechanisms with other PDEs is an area of ongoing research. nih.gov
Structural Basis of this compound Interaction with PDE9
Understanding the structural basis of this compound's interaction with PDE9 is crucial for elucidating its inhibitory mechanism and for guiding the design of novel analogs. Computational and experimental techniques provide detailed insights into this interaction.
Molecular Docking and Binding Mode Predictions
Molecular docking studies are widely employed to predict the binding mode and affinity of ligands like this compound to the PDE9 enzyme. These studies typically involve using the 3D structure of human PDE9, often obtained from the RCSB Protein Data Bank (PDB), complexed with known inhibitors. acs.orgnih.gov For example, the PDE9 structure in complex with inhibitors like PF-04447943 (PDB ID: 4E90) is commonly used as a reference. acs.orgnih.gov
Docking simulations predict that PDE9 inhibitors establish key interactions within the PDE9 catalytic site. These often include hydrogen bonds with invariant residues such as Gln453 and hydrophobic interactions, including π-π stacking with aromatic residues like Phe456. acs.orgnih.govacs.orgnih.govmdpi.com Gln453 and Phe456 are considered critical residues for achieving inhibitory effects against the enzyme. acs.org The pyrazolopyrimidinone (B8486647) core, a common structural motif in PDE9 inhibitors, is often found to be sandwiched by residues like Phe456 and Leu420, forming strong hydrophobic interactions and π-π stacking, with hydrogen bonds observed between the core and Gln453. mdpi.com
Predicted binding energies from molecular docking can provide an indication of the ligand's affinity for PDE9. For instance, some PDE9 inhibitors have shown binding energies in the range of -9.8 kcal/mol or even lower, indicating strong interactions. acs.orgresearchgate.net
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a more dynamic and accurate understanding of the stability and flexibility of the ligand-target complex over time, complementing static molecular docking predictions. acs.orgunifi.it These simulations start from the best-docked poses and track the movement of atoms in the protein-ligand system. acs.org
MD simulations of PDE9-ligand complexes, including those with PDE9 inhibitors, have demonstrated that many of the interactions predicted by docking are maintained and confirmed over the simulation timeframe. acs.orgunifi.it The complexes typically achieve stable trajectories within a few nanoseconds, with low root-mean-square deviation (RMSD) fluctuations for both the protein and the ligand, indicating a stable binding. acs.orgunifi.itplos.org For example, MD simulations have confirmed the persistence of hydrogen bonds between the ligand and residues like Gln453 and Asn405, as well as π-π stacking interactions with Phe456. acs.orgnih.gov These simulations can also reveal subtle conformational changes within the PDE9 enzyme upon ligand binding, such as changes in the M-loop, which can influence inhibitor binding. plos.org
Structure-Activity Relationship (SAR) Studies for Analog Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure influence its biological activity, in this case, its inhibitory potency and selectivity towards PDE9. These studies are crucial for the rational design of improved this compound analogs.
SAR studies for PDE9 inhibitors have identified key structural features that contribute to potency and selectivity. For instance, substitutions at specific positions on the core scaffold, such as the R1 and R2 positions in certain pyrazolopyrimidinone derivatives, have been shown to significantly impact affinity for PDE9A. acs.org The presence of specific groups, like a cyclopentyl group at the R1 position or a methyl group at the R2 position, has been correlated with better PDE9A affinity. acs.org
The unique structural features of PDE9, such as a small hydrophobic pocket and a peculiar structural asymmetry, can be exploited in SAR studies to design enantiomerically pure compounds with enhanced selectivity. mdpi.comnih.gov Modifications aimed at improving in vivo stability, such as incorporating stereo-obstacles, are also explored in SAR studies, although sometimes with unexpected results on potency. acs.org
Computational tools, including molecular docking and MD simulations, are integral to modern SAR studies, allowing for the in silico prediction of the effects of structural modifications before chemical synthesis and biological evaluation. mdpi.commdpi.comresearchgate.netnih.gov This accelerates the drug discovery process by identifying promising derivatives with desired binding modes, binding free energies, and selectivity profiles. mdpi.comresearchgate.netnih.gov
Table 1: Key Interactions of PDE9 Inhibitors with PDE9 (Illustrative Data)
| Interaction Type | Residue | Description | Source |
| Hydrogen Bond | Gln453 | Forms hydrogen bonds with the pyrazolopyrimidinone ring or hydroxy-substituted pyrimidine (B1678525) of the ligand. | acs.orgnih.govacs.orgnih.govmdpi.com |
| Hydrophobic / π-π Stacking | Phe456 | Forms π-π stacking interactions with aromatic rings of the ligand. | acs.orgnih.govacs.orgnih.govmdpi.com |
| Hydrophobic | Leu420 | Forms hydrophobic contacts with the ligand. | acs.orgmdpi.com |
| Hydrogen Bond | Asn405 | Can form hydrogen bonds with the ligand. | acs.orgnih.gov |
Table 2: Illustrative IC50 Values for PDE9 Inhibitors (Example Data)
| Compound | IC50 vs. PDE9A (nM) | Selectivity (Fold over other PDEs) | Source |
| 3r | 0.6 | >150 | acs.org |
| 28s | 21 | 860 (over PDE1B) | acs.org |
| BAY 73-6691 | 55 | - | nih.gov |
| C33 | 16 | - | mdpi.com |
| Compound 11a | 1.1 | - | nih.gov |
Considerations of Chiral Selectivity and Enantiomeric Interactions
Many PDE9 inhibitors, including this compound, can possess chiral centers, leading to the existence of enantiomeric forms (R- and S-configurations). Research has demonstrated that these enantiomers can exhibit differential binding affinities and inhibitory potencies towards PDE9. For example, the (R)-enantiomers of certain PDE9 inhibitors, such as BAY 73-6691 and compounds like 28r and 3r, have shown a 3- to 5-fold better affinity for PDE9 compared to their corresponding (S)-enantiomeric counterparts acs.org.
This observed enantiomeric preference suggests that the binding pocket of PDE9 possesses a specific shape that favors the fitting of one enantiomer over the other acs.org. Crystal structures of PDE9A in complex with the (R)- and (S)-enantiomers of BAY 73-6691 (referred to as 1r and 1s, respectively) have revealed subtle but significant differences in their binding modes. While the core parts of the enantiomers interact similarly with PDE9A, the fluoromethyl groups of 1r and 1s adopt different orientations within the active site nih.gov. This structural insight highlights how minor conformational variations between enantiomers can translate into measurable differences in binding affinity and, consequently, biological activity.
The inherent selectivity of PDE9 towards chiral species further underscores its suitability as a target for the development of enantiomerically pure inhibitors, which can potentially offer improved potency and specificity unifi.itmdpi.comresearchgate.net. However, it is noteworthy that for some chiral compounds, such as certain torreyunlignans, both enantiomers have shown similar inhibitory activity, suggesting that their chiral moieties might adopt similar orientations within the PDE9 active site mdpi.com. This indicates that the degree and nature of chiral selectivity can vary depending on the specific chemical structure of the inhibitor.
Table 1: Key Properties of this compound (PubChem CID 135886459)
| Property | Value | Source |
| IUPAC Name | 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| Molecular Formula | C₂₂H₂₇N₅O₂ | nih.gov |
| Molecular Weight | 393.5 g/mol | nih.gov |
| Monoisotopic Mass | 393.21647512 Da | nih.gov |
| XLogP3 | 1.7 | nih.gov |
Table 2: Enantiomeric Selectivity of Representative PDE9 Inhibitors
| Compound (Enantiomer) | IC₅₀ (nM) against PDE9A | Fold Selectivity (R vs. S) | Source |
| BAY 73-6691 (1r) | 22 | 4-fold (approx.) | nih.gov |
| BAY 73-6691 (1s) | 88 | nih.gov | |
| Compound 3r | 0.6 | 3- to 5-fold (approx.) | acs.org |
| Compound 28r | (Better than 28s) | 3- to 5-fold (approx.) | acs.org |
| Compound 28s | 21 | acs.org |
Preclinical Research Applications and Biological Systemic Effects
Neurobiological Research Applications
PDE9-IN-2 plays a significant role in neurobiological research due to its capacity to influence fundamental neuronal mechanisms, including synaptic function and plasticity, which are critical for learning and memory.
The modulation of neuronal plasticity and synaptic function by this compound is a key area of study, demonstrating its potential to enhance cognitive processes.
This compound, through its inhibitory action on PDE9, enhances cGMP levels in the brain, which in turn facilitates long-term potentiation (LTP) nih.govnih.govmdpi.comresearchgate.netnih.govoup.comuu.nl. LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a cellular mechanism underlying learning and memory frontiersin.orguu.nl. Studies have shown that PDE9 inhibitors can increase basal synaptic transmission and enhance early LTP in hippocampal slices nih.govresearchgate.netuu.nl. For instance, the selective PDE9 inhibitor BAY 73-6691 improved early LTP in hippocampal slices from old rats nih.govresearchgate.netuu.nl. Another PDE9 inhibitor, PF-04447943, also promoted LTP, indicating a consistent effect across different compounds in this class nih.govresearchgate.netnih.gov. The enhancement of both early and late LTP in the hippocampus has been observed with PDE9A inhibition, distinguishing its effects from other cognitive enhancers mdpi.com.
Table 1: Effects of PDE9 Inhibition on Long-Term Potentiation (LTP)
| PDE9 Inhibitor (Representative) | Model System | Observed Effect on LTP | Citation |
| This compound (General) | Hippocampal neurons | Amplifies NO-cGMP-signaling, enhancing synaptic plasticity and LTP | mdpi.com |
| BAY 73-6691 | Rat hippocampal slices (old) | Increased basal synaptic transmission and enhanced early LTP | nih.govresearchgate.netuu.nl |
| PF-04447943 | Mouse hippocampus (ex vivo) | Promoted LTP, especially with weak tetanic stimulation | nih.govresearchgate.netnih.gov |
| Osoresnontrine (B606083) | Rodent hippocampus | Facilitates early and late LTP | mdpi.com |
Dendritic spines are small protrusions on neuronal dendrites that serve as primary sites of excitatory synaptic input, and their morphology and dynamics are crucial for synaptic plasticity and cognitive function nih.govthno.org. PDE9 inhibitors have been shown to regulate dendritic spine density and promote their formation nih.govmdpi.comnih.gov. For example, edelinontrine, a PDE9 inhibitor, was found to regulate dendritic spine density in hippocampal neurons of amyloid precursor protein (APP) transgenic Tg2576 mice, a model for Alzheimer's disease mdpi.com. Furthermore, chronic treatment with the PDE9 inhibitor PF-04449613 increased dendritic spine formation and elimination under basal conditions in the mouse primary motor cortex, and enhanced the formation and survival of new spines following motor training nih.govnih.gov. These findings suggest that this compound can contribute to structural plasticity at the synaptic level.
Table 2: Effects of PDE9 Inhibition on Dendritic Spine Morphology and Dynamics
| PDE9 Inhibitor (Representative) | Model System | Observed Effect on Dendritic Spines | Citation |
| Edelinontrine | APP transgenic Tg2576 mice (hippocampal neurons) | Regulated dendritic spine density | mdpi.com |
| PF-04449613 | Mouse primary motor cortex (layer V pyramidal neurons) | Increased formation and elimination under basal conditions; increased formation and survival of new spines after learning | nih.govnih.gov |
| PF-04447943 | Tg2576 FAD mouse model | Improved hippocampal spine density | nih.govresearchgate.net |
This compound's ability to enhance synaptic transmission is attributed to its role in regulating cGMP levels, particularly at postsynaptic sites. PDE9 is predominantly expressed in neurons and is specifically localized to regulate cGMP pools that are independent of neuronal nitric oxide synthase (nNOS), suggesting a distinct mechanism for modulating cGMP levels nih.govmdpi.com. Inhibition of PDE9 has been shown to increase synaptic calcium activity in dendrites and dendritic spines, contributing to learning-dependent synaptic plasticity nih.govnih.gov. Furthermore, PDE9 is believed to be located post-synaptically, where it is involved in the N-methyl-D-aspartate (NMDA) receptor signaling cascade via cGMP regulation nih.govnih.govoup.com. This postsynaptic localization and its role in cGMP regulation underpin its capacity to enhance synaptic transmission, a fundamental process for neuronal communication nih.govfrontiersin.orgcapes.gov.br.
The potential of this compound to mitigate neurodegenerative processes stems from its beneficial effects on neuronal function and survival, particularly in models of diseases characterized by cognitive decline.
PDE9 is considered a promising therapeutic target for Alzheimer's disease (AD) due to its high affinity for cGMP and its widespread distribution in brain regions critical for cognition, such as the hippocampus, cortex, and striatum nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.com. In humans, PDE9A mRNA levels are elevated in the hippocampus of elderly individuals with dementia and a history of traumatic brain injury nih.govmdpi.comresearchgate.netresearchgate.net.
Preclinical studies have demonstrated that PDE9 inhibition improves cognitive function and memory in various rodent models relevant to AD nih.govnih.govmdpi.comresearchgate.netfrontiersin.orguu.nlnih.govmdpi.comwikipedia.org. For instance, PDE9 inhibitors like edelinontrine and osoresnontrine have shown positive cognitive effects in numerous preclinical studies mdpi.com. BAY 73-6691, the first selective PDE9A inhibitor, improved learning and memory in rats researchgate.netuu.nlwikipedia.org. Another investigational PDE9 inhibitor, PF-04447943, enhanced indicators of hippocampal synaptic plasticity and cognitive function in various rodent cognition models nih.govresearchgate.netnih.gov. Specifically, PF-04447943 improved memory, LTP, and hippocampal spine density in the Tg2576 FAD (familial Alzheimer's disease) mouse model nih.govresearchgate.net. These findings suggest that this compound, as a representative PDE9 inhibitor, may offer a novel approach for the treatment of AD by counteracting the synaptic and cognitive deficits observed in the disease mdpi.comfrontiersin.org.
Table 3: Effects of PDE9 Inhibition in Experimental Alzheimer's Disease Models
| PDE9 Inhibitor (Representative) | Model System | Observed Cognitive/Synaptic Effects | Citation |
| Edelinontrine | Rat (CSF cGMP, memory tasks), Tg2576 mice (dendritic spine density) | Increased CSF cGMP, improved memory (social recognition, object recognition, Morris water maze), regulated hippocampal dendritic spine density | mdpi.com |
| Osoresnontrine | Rodents | Increased brain cGMP, enhanced early and late LTP, improved working and episodic memory | mdpi.com |
| BAY 73-6691 | Rodents | Improved learning and memory, attenuated scopolamine-induced retention deficit, attenuated MK-801-induced short-term memory deficits | researchgate.netuu.nlwikipedia.org |
| PF-04447943 | Rodents, Tg2576 FAD mouse model | Enhanced hippocampal synaptic plasticity, improved cognitive function, improved memory, LTP, and hippocampal spine density | nih.govresearchgate.netnih.gov |
Studies in Animal Models of Schizophrenia and Psychotic Disorders
Metabolic and Adipose Tissue Research
Impact on Cardiometabolic Syndrome Markers in Preclinical Models
Cardiac function also showed marked improvement with PDE9 inhibition. In OVX mice, PDE9-I enhanced left ventricular (LV) ejection fraction and attenuated LV hypertrophy wikipedia.org. The treatment also led to a reduction in prohypertrophic and profibrotic gene expression wikipedia.org. Beyond cardiac benefits, PDE9-I lowered blood cholesterol and triglycerides and normalized liver fat levels to those observed in mice on a normal diet uni-freiburg.de. These beneficial effects were evident even in the absence of superimposed cardiac pressure overload, suggesting a broad therapeutic applicability wikipedia.orguni.lu. A significant sexual dimorphism was observed, with PDE9-I effects being prominent in OVX females and males, but not in non-OVX females wikipedia.orgfishersci.nluni.lu.
Role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling
A critical mechanism underlying the cardiometabolic benefits of this compound involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα) signaling. PDE9 inhibition stimulates mitochondrial respiration and fatty acid oxidation, processes that are closely linked to the upregulation of PPARα signaling wikipedia.orgwikipedia.org. Research indicates that PDE9 is localized at mitochondria, and its inhibition directly stimulates lipolysis in a PPARα-dependent manner, concurrently increasing mitochondrial respiration in both adipocytes and myocytes wikipedia.orgfishersci.nluni.lucaymanchem.com.
The upregulation of PPARα was found to be essential for achieving the lipolytic, anti-obesity, and broader metabolic effects of PDE9-I wikipedia.orgfishersci.nluni.lucaymanchem.com. Evidence supporting enhanced PPARα activity includes an increased mRNA abundance of numerous PPARα-regulated genes in the PDE9-I treatment groups wikipedia.orgfishersci.nlnih.gov. The observed sexual dimorphism, where non-OVX females did not exhibit these metabolic changes, is hypothesized to be due to a reorientation of PPARα chromatin binding away from fat metabolism-regulating genes when coactivated with estrogen receptor-α wikipedia.orgfishersci.nluni.lucaymanchem.com.
Reproductive Biology Studies
This compound has also been explored for its role in reproductive biology, particularly concerning oocyte maturation.
Role in Oocyte Meiosis and Maturation
Oocyte maturation is a precisely regulated process where oocytes are typically arrested at the germinal vesicle (GV) stage through elevated levels of cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. Cyclic guanosine (B1672433) monophosphate (cGMP) plays a vital role in maintaining this meiotic arrest by inhibiting phosphodiesterase 3A (PDE3A) activity within the oocyte nih.govwikipedia.org. PDE9A has been identified as a cGMP-specific hydrolyzing enzyme present in primate oocytes nih.govguidetopharmacology.orgthermofisher.com.
In studies using mouse GV oocytes, the PDE9 inhibitor BAY 73-6691 alone showed minimal impact on preventing spontaneous maturation nih.govguidetopharmacology.orgthermofisher.com. However, PDE9 antagonists were found to augment the inhibitory effects of cGMP during spontaneous in vitro maturation of GV mouse oocytes nih.govguidetopharmacology.orgthermofisher.com. Increasing concentrations of BAY 73-6691 significantly enhanced the proportion of mouse oocytes that maintained GV arrest when co-cultured with the cGMP analog 8-Br-cGMP nih.govguidetopharmacology.orgthermofisher.com. This suggests that by inhibiting PDE9 activity, the amount of cGMP required to suppress PDE3A activity was reduced by tenfold nih.gov. In zebrafish oocytes, PDE9a exhibits a dual role: a basal level contributes to maintaining meiotic arrest, while an increased level, triggered by luteinizing hormone (LH) signaling, promotes meiotic maturation through cGMP hydrolysis guidetopharmacology.orguni.lu.
Augmentation of cGMP Effects in Germinal Vesicle Oocytes
A synergistic effect was observed when BAY 73-6691 and 8-Br-cGMP were combined in culture, demonstrating that PDE9 inhibition significantly augmented the potency of cGMP in sustaining meiotic arrest nih.gov. For instance, the addition of 100 µM or 1 mM BAY 73-6691 to 1 mM of 8-Br-cGMP was sufficient to prevent germinal vesicle breakdown (GVBD) in 94% of oocytes, a percentage comparable to that achieved with 10 mM 8-Br-cGMP alone nih.gov.
| 8-Br-cGMP Concentration (µM) | BAY 73-6691 Concentration (µM) | Proportion of Mouse Oocytes Maintaining GV Arrest (%) nih.govguidetopharmacology.orgthermofisher.com |
| 100 | 0 (Control) | 8.8 |
| 100 | 10 | 11.4 |
| 100 | 100 | 18.8 |
| 100 | 1000 | 28.0 |
| 500 | 0 (Control) | 21.1 |
| 500 | 10 | 38.1 |
| 500 | 100 | 74.5 |
| 500 | 1000 | 66.5 |
| 1000 | 0 (Control) | 57.8 |
| 1000 | 10 | 74.5 |
| 1000 | 100 | 93.9 |
| 1000 | 1000 | 94.0 |
Methodological Approaches in Pde9 in 2 Research
Computational Chemistry and Drug Design
Computational chemistry plays a pivotal role in the early stages of PDE9 inhibitor discovery, allowing for the rapid identification and optimization of lead compounds.
Virtual Screening Methodologies for Inhibitor Identification
Virtual screening is a primary computational methodology employed to identify potential PDE9 inhibitors from large chemical libraries. This approach significantly accelerates the drug discovery process by computationally filtering compounds before experimental synthesis and testing. Common virtual screening strategies include pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulations fishersci.atnucleos.comresearchgate.net. For instance, a sequential combination of pharmacophore-based virtual screening, molecular docking, and molecular dynamic simulations has been utilized to identify novel PDE9 inhibitor scaffolds fishersci.at. Another study successfully identified a nature-inspired PDE9 inhibitor using a ligand-based virtual screening approach, starting from a database of synthetic small molecules nucleos.com. Virtual high-throughput screening has also been used in the selection of small-molecule PDE9 inhibitors caymanchem.com.
Ligand-Based and Structure-Based Design Strategies
Drug design for PDE9 inhibitors often leverages both ligand-based and structure-based strategies. Structure-based design utilizes the three-dimensional atomic structure of the PDE9 enzyme, frequently obtained from X-ray crystallography, to guide the design of molecules that fit precisely into the enzyme's active site nih.govnih.govresearchgate.netfishersci.comnih.gov. For example, the crystal structures of PDE9A in complex with various inhibitors have served as templates for the design of new PDE9 inhibitors with high affinity researchgate.net. This approach has led to the discovery of potent compounds, such as compound 3r, which exhibits an IC₅₀ of 0.6 nM against PDE9A, and compound (S)-C33, with an IC₅₀ of 11 nM nih.govfishersci.com.
Ligand-based design, conversely, infers structural requirements for activity from known active ligands without explicit knowledge of the target's 3D structure nucleos.com. Both strategies are often combined with molecular docking and dynamic simulations to predict binding affinities and stability of ligand-target complexes, thereby accelerating compound design and reducing synthetic efforts nucleos.comnih.gov.
Pharmacophore Modeling for PDE9 Ligands
Pharmacophore modeling is a key technique in ligand-based drug design and virtual screening for PDE9 inhibitors. It involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger its biological response. For PDE9 inhibitors, generated pharmacophore models often comprise features such as hydrogen bond acceptors, aromatic rings, and hydrophobic features, which are crucial for retrieving active hits from chemical databases fishersci.at. Many current PDE9 inhibitors share a pyrazolopyrimidinone (B8486647) scaffold as a common pharmacophore, establishing interactions with residues like Gln453 and Phe456 via hydrogen bonds and π-π stacking interactions researchgate.netnih.gov. The unique Tyr424 residue in PDE9 (and PDE8) is also a potential target for improving the selectivity of PDE9 inhibitors, as it can form a hydrogen bond with specific inhibitors like compound 28s, contributing significantly to its selectivity over other PDE families nih.govresearchgate.net.
In Vitro Biological Assays
In vitro biological assays are indispensable for experimentally validating the inhibitory activity and selectivity of compounds identified through computational methods.
Cell-Free Enzymatic Assays for PDE9 Activity
Cell-free enzymatic assays are routinely used to quantify the direct inhibition of PDE9 enzyme activity by test compounds. These assays typically involve incubating the catalytic domain of PDE9A2 with its substrate, ³H-cGMP, in an assay buffer containing specific cofactors like MgCl₂ nih.gov. The reaction is allowed to proceed for a defined period, usually 15 to 30 minutes at room temperature, and then terminated by the addition of reagents such as ZnSO₄ and Ba(OH)₂. This causes the precipitation of the reaction product (³H-GMP), while the unreacted substrate (³H-cGMP) remains in the supernatant. The radioactivity in the supernatant is then measured using a liquid scintillation counter nih.gov. Inhibitory concentration (IC₅₀) values, representing the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, are calculated from concentration-response curves generated using at least eight different concentrations of the inhibitor nih.gov. For example, compounds like 17b and 17d have demonstrated IC₅₀ values of 91 nM and 89 nM against PDE9, respectively, in such assays.
Cell-Based cGMP Reporter Assays
Cell-based cGMP reporter assays provide a more physiologically relevant context for evaluating the cellular activity of PDE9 inhibitors. These assays enable real-time monitoring of intracellular cGMP levels. A notable example involves the use of a stably transfected Chinese hamster ovary (CHO) cell line that expresses human PDE9, along with soluble guanylate cyclase (sGC), the olfactory cyclic nucleotide-gated cation channel CNGA2, and the photoprotein aequorin. In this system, CNGA2 acts as an intracellular cGMP sensor, and cGMP levels can be monitored via aequorin luminescence, which is induced by Ca²⁺ influx through CNGA2.
While PDE9 inhibitors alone may not significantly increase basal cGMP levels in this setting, they can induce concentration-dependent luminescence signals and intracellular cGMP accumulation when combined with submaximal stimulating concentrations of sGC activators (e.g., BAY 58-2667). This demonstrates that PDE9 inhibitors can efficiently penetrate cells and inhibit intracellular PDE9 activity, thereby potentiating cGMP signals and inducing leftward shifts in the corresponding concentration-response curves of sGC activating compounds.
Quantitative Gene and Protein Expression Analysis (e.g., qPCR, Western Blot)
Quantitative gene and protein expression analyses are fundamental to understanding the transcriptional and translational regulation of PDE9 and the impact of its inhibition. Quantitative Polymerase Chain Reaction (qPCR) is frequently utilized to assess the messenger RNA (mRNA) levels of Pde9a in various tissues and disease states. For instance, studies investigating heart failure models, such as the transverse aortic constriction (TAC) with deoxycorticosterone acetate (B1210297) (DOCA) supplementation (TAC-DOCA) in mice, have shown a significant upregulation of Pde9a mRNA in left ventricular myocardium researchgate.netnih.gov.
Western blot analysis is employed to evaluate the protein expression levels of PDE9. In the context of PDE9a inhibition research, Western blotting has been used to measure PDE9a expression in left ventricular myocardium of TAC-DOCA mice, although some studies have reported challenges with antibody specificity leading to unreliable results in certain contexts nih.gov. Despite these challenges, Western blot remains a key tool for confirming protein level changes in response to disease or treatment acs.orgresearchgate.netuniroma1.it.
Primary Cell Culture Models (e.g., Organotypic Hippocampal Slices, Isolated Cardiomyocytes, Adipocytes)
Primary cell culture models offer controlled environments to investigate the direct cellular effects of PDE9-IN-2 and other PDE9 inhibitors.
Organotypic Hippocampal Slices: These models are particularly valuable for neurological research, allowing for the study of neuronal plasticity and neurodegeneration. In studies investigating neuroprotective effects, organotypic hippocampal slices have been used to demonstrate that PDE9 expression is elevated following exposure to kainate (KA), a neurotoxin. Furthermore, PDE9 inhibitors have been shown to reduce KA-induced damage in the CA3 region of these slices in a dose-dependent manner acs.orgnih.gov. This model allows for the assessment of gene and protein expression changes, as well as the evaluation of neuronal viability and damage nih.gov.
Isolated Cardiomyocytes: To understand the acute effects of PDE9a inhibition on cardiac function at a cellular level, isolated intact cardiomyocytes are used. Research has investigated the impact of PDE9a inhibitors on systolic and diastolic performance in cardiomyocytes isolated from mouse models of diastolic dysfunction, such as TAC-DOCA mice researchgate.netnih.gov. These studies can assess parameters like passive cardiomyocyte stiffness and the effects of PDE9 inhibition in combination with other agents, such as atrial natriuretic peptide researchgate.netnih.gov.
Adipocytes: While not explicitly detailed for this compound, PDE9 is expressed in adipose tissue, and its inhibition has been linked to effects on obesity and cardiometabolic syndrome wikipedia.orgjci.org. Adipocyte cultures could be used to investigate the direct impact of PDE9 inhibitors on lipid metabolism, lipolysis, and mitochondrial respiration, as suggested by in vivo findings jci.org.
Preclinical In Vivo Models
Preclinical in vivo models are indispensable for evaluating the systemic effects and therapeutic potential of this compound in complex biological systems, mimicking human disease conditions.
Rodent models are extensively used to study the efficacy of PDE9 inhibitors in various disease contexts.
Transverse Aortic Constriction (TAC) and TAC-DOCA: These models are widely employed in cardiovascular research to induce pressure overload-induced heart failure and diastolic dysfunction. Chronic administration of PDE9 inhibitors, such as CRD-733, has been shown to reverse existing left ventricular (LV) hypertrophy, improve LV ejection fraction, and attenuate left atrial dilation in the mouse TAC model ahajournals.org. In the TAC-DOCA model, PDE9 inhibition has been shown to lower LV chamber stiffness and augment myocardial cGMP levels researchgate.netnih.govahajournals.org. However, findings can vary, with some studies noting limited effects on other LV parameters or potential impairment of systolic function at higher doses researchgate.netnih.govahajournals.org.
Table 1: Effect of Chronic PDE9a Inhibition in TAC-DOCA Mice
| Parameter | Vehicle (TAC-DOCA) | PDE9a Inhibitor (TAC-DOCA) | Significance (p-value) | Source |
| LV Chamber Stiffness (β coefficient) | Increased | Reduced | Significant | researchgate.netnih.gov |
| Myocardial cGMP | Baseline | Increased | Significant | nih.gov |
| LV Myocardial PKG Activity | Baseline | Increased | Significant | nih.gov |
| Myocardial Fibrosis | Increased | No significant difference | Not significant | nih.gov |
| Pde9a mRNA Expression (LV) | Upregulated (~1.6x) | Not directly reported as changed by inhibitor | Significant upregulation in disease model | nih.gov |
Kainate Toxicity: This model induces excitotoxic neuronal damage, particularly in the hippocampus, mimicking aspects of neurodegenerative conditions. As mentioned in the cell culture section, PDE9 inhibitors have demonstrated neuroprotective effects in in vitro kainate toxicity models using hippocampal slices acs.orgnih.gov. In vivo kainate models could further explore these effects in a whole-animal context.
MPTP Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a common rodent model for Parkinson's disease, inducing dopaminergic neurodegeneration. While specific data for this compound in this model were not found, PDE9 inhibitors have been investigated in Parkinson's disease models, particularly in non-human primates (see 4.3.2) nih.gov.
Other Rodent Models: PDE9 inhibitors have also been shown to improve learning and memory in various rodent cognition tasks wikipedia.orgfrontiersin.orgresearchgate.netresearchgate.net. The Lepr db/db mouse model, which exhibits metabolically induced diastolic dysfunction, has also been used to study PDE9a inhibition, though with less efficacy observed compared to the TAC-DOCA model researchgate.netnih.gov. Furthermore, PDE9 knockout mice and PDE9 inhibitor administration have shown reduced weight gain and adiposity in the ob/ob mouse model of obesity and in diet-induced obesity models jci.orggoogle.com.
Non-human primate models offer a higher translational relevance for neurological disorders due to their physiological and anatomical similarities to humans. Selective PDE9 inhibitors have been assessed in macaque models of advanced parkinsonism. In these studies, PDE9 inhibitors, while ineffective as monotherapy, significantly potentiated the antiparkinsonian effects of L-DOPA, prolonging the "on" state without affecting L-DOPA-induced dyskinesias nih.govresearchgate.net. This suggests that cGMP upregulation through PDE9 inhibition can enhance dopamine (B1211576) signaling and improve motor disability in Parkinson's disease models nih.gov. Additionally, PDE9 inhibition has been shown to increase cGMP levels in cerebrospinal fluid (CSF) in non-human primates, indicating central target engagement researchgate.netfrontiersin.org.
Genetic manipulation models, particularly PDE9 knockout (KO) mice, are crucial for understanding the physiological roles of PDE9.
PDE9 Knockout Mice: These mice, with a deletion targeting the catalytic domain of PDE9A, exhibit significantly elevated cGMP levels in the brain (cortex, hippocampus, and striatum) compared to wild-type littermates researchgate.netfrontiersin.org. In cardiovascular research, Pde9a knockout mice subjected to pressure overload (e.g., TAC) show less severe cardiac dysfunction, hypertrophy, and myocardial fibrosis, identifying PDE9 inhibition as a potential therapeutic approach in heart failure jacc.orgnih.gov. In the context of metabolic disorders, PDE9 knockout mice have demonstrated resistance to developing increased body weight and adiposity when exposed to a high-fat diet, highlighting PDE9's role in energy balance and obesity google.com.
Non-Human Primate Models for Neurological Research
Biochemical and Imaging Techniques
Biochemical and imaging techniques are vital for characterizing this compound's interaction with its target and its cellular effects.
Enzymatic Assays: These assays are fundamental for measuring the inhibitory activity of this compound against PDE9. They typically involve incubating the PDE9 enzyme with a cGMP substrate (often radiolabeled) in the presence of the inhibitor and then quantifying the hydrolysis of cGMP to GMP pnas.orgacs.orgacs.org. These assays determine key parameters such as IC50 values (concentration required for 50% inhibition) and selectivity against other PDE isoforms researchgate.netacs.org.
Measurement of Cyclic Nucleotides: High-performance liquid chromatography (HPLC) is used to assess PDE9a activity and measure cGMP levels in tissues (e.g., left ventricular myocardium) and biological fluids (e.g., plasma, CSF) jacc.orgnih.govfrontiersin.org. Increases in plasma cGMP levels after PDE9 inhibition can serve as a biomarker of target engagement jacc.orgahajournals.org.
Molecular Docking and Molecular Dynamics Simulations: Computational techniques are increasingly used to predict and analyze the binding interactions between PDE9 inhibitors and the PDE9 enzyme's catalytic site. Molecular docking provides insights into the potential binding poses and affinities, while molecular dynamics simulations evaluate the stability of the ligand-target complex and the nature of interactions (e.g., hydrogen bonds, hydrophobic contacts) mdpi.comacs.orgnih.govmdpi.com. These methods can accelerate compound design and optimize the properties of PDE9 inhibitors mdpi.comacs.orgnih.gov.
Immunohistochemistry: This technique allows for the visualization of PDE9 expression and localization within tissues. For example, PDE9-like immunoreactivity has been detected in the cell bodies and proximal dendrites of Purkinje neurons, cortical pyramidal neurons, and neurons in the subiculum frontiersin.org.
Measurement of Cyclic Nucleotide Levels (e.g., cGMP in CSF, Plasma, Urine, Tissue)
A fundamental aspect of this compound research involves quantifying cyclic nucleotide levels, particularly cGMP, in various biological matrices. Since PDE9 selectively degrades cGMP, its inhibition is expected to lead to an increase in intracellular cGMP concentrations cardurion.commdpi.comsemanticscholar.orgcardurion.com.
Studies have demonstrated that PDE9 inhibitors significantly elevate cGMP levels. For instance, a PDE9 inhibitor designated CRD-740, in a Phase 2a clinical trial, achieved statistically significant median increases in plasma cGMP at four weeks compared to placebo. Similar statistically significant median increases were also observed in urinary cGMP cardurion.com. Another selective PDE9A inhibitor, PF-04447943, has been shown to robustly increase striatal cGMP levels, with reported increases of 145% in this brain region nih.gov.
Methodologically, the measurement of cyclic nucleotides like cGMP and cAMP in biological fluids such as plasma and cerebrospinal fluid (CSF), as well as in homogenized tissue samples, can be performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.net. This allows for precise quantification of these signaling molecules following PDE9 inhibition.
Table 1: Impact of PDE9 Inhibition on cGMP Levels
| PDE9 Inhibitor | Sample Type | Observed Effect on cGMP Levels | Reference |
| CRD-740 | Plasma | Statistically significant median increase | cardurion.com |
| CRD-740 | Urine | Statistically significant median increase | cardurion.com |
| PF-04447943 | Striatal tissue (rats) | Increased by 145% | nih.gov |
Assessment of Downstream Signaling Molecule Phosphorylation
The effects of PDE9 inhibition extend beyond direct cGMP accumulation to influence downstream signaling pathways, often involving the phosphorylation of key proteins. Elevated cGMP levels activate protein kinase G 1 (PKG1), which in turn phosphorylates a multitude of proteins within the myocardium, leading to beneficial cellular effects cardurion.comcardurion.comfrontiersin.org.
Research has shown that PDE9 inhibitors can modulate the phosphorylation status of various signaling molecules. For example, PF-04447943 was observed to induce the activation, through phosphorylation, of extracellular signal-regulated kinase (ERK) in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model frontiersin.org. This suggests a role for PDE9 inhibition in regulating inflammatory responses via ERK signaling.
Furthermore, PDE9 inhibition has been linked to the stimulation of mitochondrial fat metabolism and lipolysis, processes coupled to peroxisome proliferator-activated receptor-alpha (PPARα)-dependent gene regulation nih.govbiorxiv.org. Studies have demonstrated that cGMP stimulation can increase PPARα promoter activity in a dose-dependent manner in liver cells, indicating a direct link between cGMP elevation and the activation of this crucial metabolic regulator nih.gov. PKG, activated by cGMP, can phosphorylate various proteins including RGS2/4, Troponin I, TSC2, cMyBP-C, or Titin, impacting diverse cellular functions frontiersin.org.
Histological and Morphological Assessments (e.g., Neuronal Damage, Fibrosis, Cardiac Hypertrophy)
Histological and morphological assessments are crucial for evaluating the structural and cellular impacts of PDE9 inhibition in various disease models. These methods provide direct visual evidence of therapeutic efficacy or pathological changes.
Studies involving PDE9 inhibitors have revealed significant improvements in tissue morphology. In models of cardiometabolic syndrome, inhibition of PDE9 (PDE9-I) has been shown to improve left ventricular function and attenuate pathological hypertrophy and fibrosis in the heart nih.govbiorxiv.org. Genetic deletion of PDE9 in mice has been demonstrated to prevent the development of pressure overload-induced cardiac hypertrophy, dysfunction, and fibrosis, while chemical inhibition of PDE9 can reverse these conditions in preclinical models researchgate.net.
In the context of inflammatory bowel disease, treatment with PF-04447943 reduced inflammation and improved colon lengths in a DSS-induced colitis model, indicating a positive impact on tissue integrity frontiersin.org. Conversely, increased PDE9 expression has been observed in the CA3 region of the hippocampus in a kainate toxicity model, suggesting its involvement in neuronal damage and highlighting the potential for PDE9 inhibition to mitigate such damage researchgate.netacs.org.
Electrophysiological Recording Techniques
Electrophysiological recording techniques are employed to investigate the functional consequences of PDE9 inhibition on neuronal activity and synaptic transmission, particularly in the central nervous system. These methods allow for the assessment of changes in electrical signaling at the cellular and circuit levels.
Research using electrophysiological recordings has provided insights into the effects of PDE9 inhibitors on brain function. Acute systemic administration of the selective PDE9A inhibitor PF-04447943 significantly decreased the onset latency of cortically-evoked spikes in striatal medium spiny neurons (MSNs) in both wild-type and transgenic rats. Furthermore, PDE9A inhibition increased the proportion of MSNs responding to cortical stimulation and reversed deficits in spike probability observed in transgenic rats nih.gov. These findings suggest that PDE9 inhibition can facilitate corticostriatal transmission, which is relevant for neurological conditions.
The use of in vivo electrophysiological recording techniques allows researchers to characterize differences in corticostriatal transmission and striatal neuron activity, providing a functional readout of this compound's effects on neuronal circuits nih.gov.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a robust experimental protocol to evaluate PDE9-IN-2’s inhibitory activity?
- Methodological Answer : Experimental design must include dose-response curves, enzyme kinetics (e.g., IC₅₀, Ki), and selectivity profiling against related PDE isoforms (e.g., PDE1, PDE5). Controls should involve vehicle-only groups and reference inhibitors (e.g., PF-04447943). Ensure replication (n ≥ 3) and adherence to ARRIVE guidelines for transparency in reporting . For in vitro assays, use purified PDE9A enzyme and validated substrates like cGMP. Include negative controls to rule out nonspecific binding .
Q. How should researchers determine appropriate sample sizes for preclinical studies involving this compound?
- Methodological Answer : Sample size calculations must account for effect size, variability (derived from pilot studies), and statistical power (typically ≥80%). Use tools like G*Power or consult a statistician to avoid underpowered experiments. ARRIVE 2.0 emphasizes justifying sample sizes based on prior data or ethical constraints (e.g., 3Rs in animal studies) . For in vivo models, consider strain-specific variability (e.g., Sprague-Dawley vs. Wistar rats) .
Q. What controls are essential to validate this compound’s target specificity in cellular assays?
- Methodological Answer : Include isoform-specific PDE inhibitors (e.g., sildenafil for PDE5) to confirm selectivity. Use siRNA knockdown or CRISPR-Cas9 PDE9 KO cell lines as genetic controls. Measure off-target effects via phosphoproteomics or cAMP/cGMP multiplex assays. Validate results with orthogonal methods (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models (e.g., cognitive vs. cardiovascular studies)?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., dosing regimens, model validity). Compare pharmacokinetic parameters (AUC, Cmax) and tissue penetration using LC-MS/MS. Use stratified analysis to isolate model-specific factors (e.g., BBB permeability in neurological studies) . Cross-validate findings with in silico docking studies to assess binding pocket conservation across species .
Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate LD₅₀ and NOAEL. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, employ nonparametric tests (Mann-Whitney U) or bootstrapping. Report effect sizes (Cohen’s d) and 95% confidence intervals . Software: GraphPad Prism, R (drc package) .
Q. How can cross-study variability in this compound’s pharmacokinetic profiles be minimized?
- Methodological Answer : Standardize protocols for plasma sampling (timepoints, anticoagulants), LC-MS/MS calibration, and bioanalytical validation (per FDA guidelines). Account for interspecies differences in metabolic enzymes (e.g., CYP450 isoforms) using humanized liver models. Publish raw data in repositories like ChEMBL to enable reproducibility .
Q. What strategies ensure robust validation of this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate multi-omics approaches (transcriptomics, proteomics) to map downstream signaling (e.g., cGMP/PKG pathways). Use conditional knockout models to confirm target engagement. Apply functional MRI or microdialysis in in vivo studies to correlate biochemical and phenotypic outcomes .
Methodological Resources
- Experimental Design : ARRIVE 2.0 checklist , PICO framework for hypothesis-driven research .
- Data Analysis : Guidelines for statistical reporting , open-source tools (R, Python SciPy).
- Ethical Compliance : Institutional Animal Care and Use Committee (IACUC) protocols, 3Rs principles .
Note: Avoid citing non-peer-reviewed sources (e.g., BenchChem). Prioritize PubMed, SciFinder, and ChEMBL for literature reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
